molecular formula C16H18BrN5O B12228635 3-{[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine

3-{[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine

Cat. No.: B12228635
M. Wt: 376.25 g/mol
InChI Key: ZFSAVIDXTKRMIV-UHFFFAOYSA-N
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Description

3-{[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromopyrimidine moiety, a pyrrolidine ring, and a cyclopropylpyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

  • Formation of the Bromopyrimidine Intermediate

    • React 5-bromo-2-chloropyrimidine with pyrrolidin-2-one in the presence of a base such as potassium carbonate (K2CO3) and a solvent like 1-methylpyrrolidin-2-one. The reaction is carried out at elevated temperatures (around 80°C) under a nitrogen atmosphere.
  • Coupling with Methoxy Group

    • The bromopyrimidine intermediate is then reacted with a methoxy group under suitable conditions to form the desired methoxy-substituted pyrrolidine derivative.
  • Cyclopropylpyridazine Formation

    • The final step involves the cyclization of the methoxy-substituted pyrrolidine derivative with a cyclopropylpyridazine precursor under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine can undergo various chemical reactions, including:

  • Substitution Reactions

    • The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles under suitable conditions.
  • Oxidation and Reduction Reactions

    • The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine and pyridazine rings, to form various derivatives.
  • Cyclization Reactions

    • The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

  • Substituted derivatives of the original compound, depending on the nature of the nucleophile used in substitution reactions.
  • Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

3-{[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine has several applications in scientific research:

  • Medicinal Chemistry

    • The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
  • Organic Synthesis

    • It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
  • Material Science

    • The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
  • Biological Research

    • It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine and pyridazine derivatives.

Mechanism of Action

The mechanism of action of 3-{[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromopyrimidine moiety is known to interact with nucleic acids and proteins, potentially affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-one: Shares the bromopyrimidine and pyrrolidine moieties but lacks the methoxy and cyclopropylpyridazine groups.

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Contains a bromopyrimidine moiety but differs in the presence of a piperazine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of 3-{[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group and the cyclopropylpyridazine core distinguishes it from other similar compounds and enhances its potential for diverse applications.

Properties

Molecular Formula

C16H18BrN5O

Molecular Weight

376.25 g/mol

IUPAC Name

3-[[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-6-cyclopropylpyridazine

InChI

InChI=1S/C16H18BrN5O/c17-13-7-18-16(19-8-13)22-6-5-11(9-22)10-23-15-4-3-14(20-21-15)12-1-2-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2

InChI Key

ZFSAVIDXTKRMIV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=NC=C(C=N4)Br

Origin of Product

United States

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